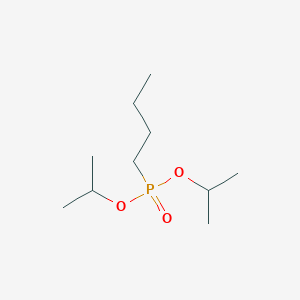

Dipropan-2-yl butylphosphonate

Beschreibung

Eigenschaften

CAS-Nummer |

52468-61-8 |

|---|---|

Molekularformel |

C10H23O3P |

Molekulargewicht |

222.26 g/mol |

IUPAC-Name |

1-di(propan-2-yloxy)phosphorylbutane |

InChI |

InChI=1S/C10H23O3P/c1-6-7-8-14(11,12-9(2)3)13-10(4)5/h9-10H,6-8H2,1-5H3 |

InChI-Schlüssel |

VATNALWEAHYDEF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCP(=O)(OC(C)C)OC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl butylphosphonate typically involves the reaction of butylphosphonic dichloride with isopropanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Butylphosphonic dichloride+2Isopropanol→Dipropan-2-yl butylphosphonate+2HCl

Industrial Production Methods

In industrial settings, the production of Dipropan-2-yl butylphosphonate is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Dipropan-2-yl butylphosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the isopropyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dipropan-2-yl butylphosphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Used as an additive in lubricants and as a flame retardant.

Wirkmechanismus

The mechanism of action of Dipropan-2-yl butylphosphonate involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition.

Vergleich Mit ähnlichen Verbindungen

Dibutyl Propylphosphonate (CAS 4628-12-0)

Structural Similarities and Differences :

- Core structure : Both compounds share a phosphonate backbone.

- Substituents :

- Dipropan-2-yl butylphosphonate: Butyl group + two isopropyl esters.

- Dibutyl propylphosphonate: Propyl group + two butyl esters.

- Molecular formula : C₁₁H₂₅O₃P (vs. C₁₀H₂₃O₃P for dipropan-2-yl butylphosphonate).

Functional Differences :

- No analogous scheduling is reported for dipropan-2-yl butylphosphonate .

Dibutyl Butylphosphonate (CAS 78-46-6)

Key Comparisons :

- Structure : Features a butylphosphonate core with two butyl ester groups (vs. isopropyl esters in dipropan-2-yl butylphosphonate).

- Applications: Solvent extraction: Dibutyl butylphosphonate (DBBP) is extensively used in nuclear chemistry for thorium extraction from nitric acid solutions. For example, 30 vol% DBBP in Isopar H diluent achieves maximum extraction efficiency at ~4 N HNO₃ . Dipropan-2-yl butylphosphonate’s solvent properties remain understudied in comparable applications.

Tributyl Phosphate (TBP, CAS 126-73-8)

Relevance :

- Key differences :

Data Tables

Table 1: Structural and Regulatory Comparison

| Compound | CAS | Molecular Formula | Substituents | Key Applications | OEL/TLV (ppm) |

|---|---|---|---|---|---|

| Dipropan-2-yl butylphosphonate | 52468-61-8 | C₁₀H₂₃O₃P | Butyl + 2 isopropyl esters | Understudied | N/A |

| Dibutyl propylphosphonate | 4628-12-0 | C₁₁H₂₅O₃P | Propyl + 2 butyl esters | Controlled processes | N/A |

| Dibutyl butylphosphonate | 78-46-6 | C₁₁H₂₅O₃P | Butyl + 2 butyl esters | Thorium solvent extraction | 0.007 (HTFOEL) |

| Tributyl phosphate (TBP) | 126-73-8 | C₁₂H₂₇O₄P | Three butyl esters | Solvent, plasticizer | 0.2 (TLV-TWA) |

Table 2: Solvent Extraction Performance (Nitric Acid Systems)

| Compound | Optimal Acidity (N HNO₃) | Diluent | Extraction Efficiency |

|---|---|---|---|

| Dibutyl butylphosphonate | ~4 | Isopar H | High (thorium) |

| Tributyl phosphate (TBP) | <3 | Kerosene | Moderate |

Q & A

Q. What are the established synthesis methods for dibutyl butylphosphonate (DBBP)?

DBBP is synthesized via the Arbusov rearrangement reaction, where n-butanol reacts with phosphorus trichloride under controlled conditions. Subsequent steps involve dehydrochlorination and extraction using mineral oil processing solvents to isolate the final product . This method ensures high purity for research applications.

Q. What safety protocols are recommended for handling DBBP in laboratory settings?

Key safety measures include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Local exhaust ventilation to minimize inhalation of vapors or aerosols.

- Adherence to Protective Action Criteria (PAC): PAC-1 (0.018 ppm), PAC-2 (0.2 ppm), PAC-3 (1.2 ppm) for emergency exposure limits .

- Spill management: Collect using non-sparking tools and store in sealed containers to prevent environmental contamination .

Q. How is DBBP utilized in solvent extraction processes for metal ions?

DBBP is a key extractant in nuclear chemistry for separating thorium from nitrate solutions. A 30% (v/v) DBBP in Isopar H diluent achieves maximal thorium extraction at ~4 N HNO₃ acidity. The mechanism involves coordination of Th⁴⁺ ions with phosphoryl oxygen atoms .

Advanced Research Questions

Q. How can researchers optimize DBBP concentration in solvent systems for maximal metal ion extraction efficiency?

Systematic testing of solvent compositions (e.g., 5–30% DBBP in Isopar H) under varying acidities (1–6 N HNO₃) is critical. For thorium, 30% DBBP at 4 N HNO₃ yields a distribution coefficient (D) >100, while lower concentrations (e.g., 5% DBBP) require higher acidity but reduce selectivity .

Q. What analytical techniques are suitable for quantifying DBBP in complex matrices post-extraction?

Advanced methods include:

Q. How can researchers resolve contradictions in extraction efficiency data when varying DBBP concentrations and acidities?

Contradictions often arise from competing effects of solvent polarity and acid strength. For example:

Q. What computational models predict DBBP's behavior in solvent extraction systems?

Molecular dynamics (MD) simulations based on Hansen Solubility Parameters (HSP) model DBBP’s interactions with diluents (e.g., Isopar H) and metal ions. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.